molecular formula C7H7N3O2 B178762 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 135830-16-9

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B178762
Key on ui cas rn: 135830-16-9
M. Wt: 165.15 g/mol
InChI Key: GMJYHHCMCASXOR-UHFFFAOYSA-N
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Patent
US05302712

Procedure details

A solution of 1-methyl-7-methoxycarbonyl-1H-imidazo[1,2-b]pyrazole (5.0 g) in 4N-sodium hydroxide aqueous solution (14 ml) was refluxed for 1 hour. The reaction mixture was cooled with ice-bath and adjusted to pH 3.0 with 6N hydrochloric acid. The resultant solid was collected by filtration, washed with cold water and dried over phosphorus pentoxide in vacuo to give 7-carboxy-1-methyl-1H-imidazo[1,2-b]pyrazole (4.42 g).
Name
1-methyl-7-methoxycarbonyl-1H-imidazo[1,2-b]pyrazole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9]2[N:5]([N:6]=[CH:7][C:8]=2[C:10]([O:12]C)=[O:11])[CH:4]=[CH:3]1.[OH-].[Na+].Cl>>[C:10]([C:8]1[CH:7]=[N:6][N:5]2[CH:4]=[CH:3][N:2]([CH3:1])[C:9]=12)([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
1-methyl-7-methoxycarbonyl-1H-imidazo[1,2-b]pyrazole
Quantity
5 g
Type
reactant
Smiles
CN1C=CN2N=CC(=C21)C(=O)OC
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice-bath
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C2N(N=C1)C=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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